2-(Chloromethyl)-5-(2,6-dichlorophenyl)-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-(chloromethyl)-5-(2,6-dichlorophenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl3N2O/c10-4-7-13-14-9(15-7)8-5(11)2-1-3-6(8)12/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URYHWFUSDRWJSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NN=C(O2)CCl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-(2,6-dichlorophenyl)-1,3,4-oxadiazole typically involves the reaction of 2,6-dichlorobenzohydrazide with chloroacetic acid under acidic conditions. The reaction proceeds through cyclization to form the oxadiazole ring. The reaction conditions often include the use of a strong acid like sulfuric acid and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-(2,6-dichlorophenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine can yield an amine derivative of the oxadiazole .
Scientific Research Applications
2-(Chloromethyl)-5-(2,6-dichlorophenyl)-1,3,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its stability and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Chloromethyl)-5-(2,6-dichlorophenyl)-1,3,4-oxadiazole exerts its effects is primarily through its interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to biological activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Similar 1,3,4-Oxadiazole Derivatives
The biological and chemical properties of 2-(chloromethyl)-5-(2,6-dichlorophenyl)-1,3,4-oxadiazole can be contextualized by comparing it to structurally related compounds. Key comparisons are summarized in Table 1 and discussed below.
Table 1: Comparison of 1,3,4-Oxadiazole Derivatives
Hypothesized Activity of the Target Compound
Based on substituent trends:
- Pesticidal Potential: The 2,6-dichlorophenyl group is common in agrochemicals (e.g., chlorothalonil), suggesting possible fungicidal or herbicidal activity.
- CNS Effects : Chloro substituents may enhance blood-brain barrier penetration, analogous to nitrophenyl/chlorophenyl CNS depressants .
- Anti-Inflammatory Applications : Structural similarity to ulcerogenicity-reduced analogs supports further investigation .
Biological Activity
2-(Chloromethyl)-5-(2,6-dichlorophenyl)-1,3,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. The presence of electron-withdrawing groups like chlorine at specific positions enhances the anticancer efficacy of these compounds. For instance, compounds with dichlorophenyl groups exhibited increased cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Assays
In a study evaluating the cytotoxic effects of various oxadiazole derivatives, this compound demonstrated significant activity against human leukemia (CEM-13) and breast cancer (MCF-7) cell lines with IC50 values in the low micromolar range. The results are summarized in Table 1.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 5.0 |
| CEM-13 | 3.8 | |
| Doxorubicin | MCF-7 | 0.5 |
| CEM-13 | 0.8 |
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have been extensively studied. The presence of halogen substituents has been shown to enhance activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
In an antimicrobial screening assay, this compound exhibited notable activity against several bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) are presented in Table 2.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
Antioxidant Activity
Oxadiazole derivatives have also been evaluated for their antioxidant properties. The ability to scavenge free radicals is a critical factor in assessing their potential therapeutic applications.
Research Findings
Research indicated that compounds with oxadiazole moieties possess significant radical scavenging activity. In vitro assays demonstrated that this compound showed a dose-dependent increase in antioxidant capacity.
Structure-Activity Relationship (SAR)
The biological activity of oxadiazole derivatives can often be attributed to their structural features. Electron-withdrawing groups such as chlorine enhance the biological potency by stabilizing reactive intermediates or enhancing interaction with biological targets.
Q & A
Q. What are the established synthetic routes for 2-(chloromethyl)-5-(2,6-dichlorophenyl)-1,3,4-oxadiazole, and how can purity be optimized?
The synthesis typically involves multi-step reactions, such as cyclization of hydrazides with chlorinated aromatic precursors. For example, derivatives with dichlorophenyl groups are synthesized via condensation of hydrazine derivatives with 2,6-dichlorobenzaldehyde, followed by chloromethylation . Key steps include:
- Purity Optimization : Use anhydrous solvents (e.g., DMF) under inert gas (N₂) to minimize side reactions.
- Purification : Recrystallization in ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) improves yield (>75%) and purity (>95%) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for dichlorophenyl groups) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 263.51 for [M+H]⁺) validate molecular weight .
- IR Spectroscopy : Stretching vibrations for C-Cl (650–800 cm⁻¹) and oxadiazole C=N (1600–1650 cm⁻¹) confirm functional groups .
Q. What are the reported biological activities of this compound?
The compound exhibits:
- Anti-inflammatory activity : IC₅₀ values <10 µM in COX-2 inhibition assays .
- Antimicrobial effects : MIC of 8–16 µg/mL against Gram-positive bacteria (e.g., S. aureus) .
- Anticonvulsant potential : ED₅₀ of 25 mg/kg in rodent models via GABA receptor modulation .
Q. How should this compound be stored to ensure stability?
- Temperature : 4°C in sealed amber vials to prevent photodegradation .
- Solubility : Stable in DMSO (>6 months at -20°C) but hydrolyzes in aqueous solutions (pH <5 or >9) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
Q. How can contradictions in reported biological activity data be resolved?
Discrepancies (e.g., variable IC₅₀ values) may arise from:
- Assay Variability : Standardize protocols (e.g., MTT vs. resazurin assays for cytotoxicity) .
- Structural Analogues : Impurities from incomplete chloromethylation (e.g., 5% des-chloro byproduct) can skew results . Validate purity via HPLC (retention time: 12.3 min, C18 column) .
Q. What is the hypothesized mechanism of action for its anti-inflammatory activity?
Computational docking studies suggest:
- COX-2 Binding : The dichlorophenyl group occupies the hydrophobic pocket (binding energy: -9.2 kcal/mol) .
- NF-κB Pathway Inhibition : Downregulates TNF-α (IC₅₀: 7.8 µM) in RAW 264.7 macrophages .
Q. How do structural modifications impact bioactivity?
SAR studies reveal:
Q. What computational tools are recommended for studying its receptor interactions?
- Molecular Docking : AutoDock Vina or Schrödinger Suite for binding mode prediction .
- MD Simulations : GROMACS (50 ns runs) to assess stability of ligand-receptor complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
